molecular formula C6H18O10S3 B1401526 Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate CAS No. 53629-52-0

Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate

Cat. No. B1401526
CAS RN: 53629-52-0
M. Wt: 346.4 g/mol
InChI Key: FJZJHSPQTZBLOY-UHFFFAOYSA-N
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Description

Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate (EDS) is a sulfonic acid derivative of ethanol, and is used in a variety of scientific experiments and applications. It is an important reagent in organic synthesis, and is used as a catalyst, an acidifier, and a surfactant. EDS is also used in the production of pharmaceuticals, cosmetics, and other products. This article will discuss the synthesis method of EDS, its scientific research applications, the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and finally, future directions for its use.

Mechanism of Action

The mechanism of action of Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate is not fully understood. It is believed that the sulfonic acid group of Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate is responsible for its catalytic properties, as it can act as a proton donor, donating protons to reactants in acid-base reactions. The dimethylsulfoxide moiety is believed to be responsible for the surfactant properties of Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate, as it can interact with the hydrophobic and hydrophilic regions of molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate are not well understood. However, it is believed that Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate can act as a proton donor, and therefore may be involved in the regulation of pH in biological systems. It is also believed that Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate can interact with the hydrophobic and hydrophilic regions of molecules, and may be involved in the regulation of protein-protein interactions.

Advantages and Limitations for Lab Experiments

The advantages of using Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate in lab experiments include its high yield, its stability, its low cost, and its low toxicity. It is also relatively easy to use and store, and can be used in a variety of applications. The main limitation of using Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate is that it can be difficult to remove from the reaction mixture, as it is not water-soluble.

Future Directions

There are a number of potential future directions for the use of Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate. These include the development of new catalysts, the use of Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate in drug discovery and development, and the use of Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate in the study of biological systems. Additionally, Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate could be used in the development of new surfactants, and in the production of new pharmaceuticals, cosmetics, and other products.

Scientific Research Applications

Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate is used in a variety of scientific research applications, including as a catalyst in organic synthesis reactions, as an acidifier in acid-base reactions, and as a surfactant in aqueous solutions. It has also been used in the synthesis of pharmaceuticals, cosmetics, and other products. In addition, Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate has been used in the study of biological systems and in the development of new drugs and therapies.

properties

IUPAC Name

2-(2-hydroxyethylsulfonyl)ethanol;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S.2CH4O3S/c5-1-3-9(7,8)4-2-6;2*1-5(2,3)4/h5-6H,1-4H2;2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZJHSPQTZBLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C(CS(=O)(=O)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10850790
Record name Methanesulfonic acid--2,2'-sulfonyldi(ethan-1-ol) (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10850790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate

CAS RN

53629-52-0
Record name Methanesulfonic acid--2,2'-sulfonyldi(ethan-1-ol) (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10850790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate
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Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate
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Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate
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Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate
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Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate
Reactant of Route 6
Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate

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